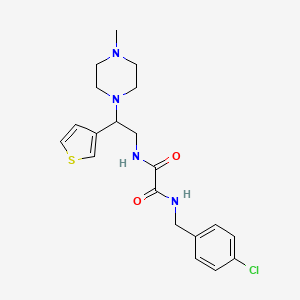

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

説明

N1-(4-Chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group, a 4-methylpiperazine moiety, and a thiophen-3-yl substituent. Oxalamides are a versatile class of compounds with applications ranging from pharmaceuticals to flavoring agents, depending on their substituents.

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O2S/c1-24-7-9-25(10-8-24)18(16-6-11-28-14-16)13-23-20(27)19(26)22-12-15-2-4-17(21)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGCNPZIXLTORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique oxalamide structure, incorporates various functional groups that may interact with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C20H25ClN4O2S

- Molecular Weight : 421.0 g/mol

- CAS Number : 946200-12-0

The compound's structure includes a 4-chlorobenzyl group, a 4-methylpiperazine moiety, and a thiophene ring, contributing to its diverse biological interactions.

The biological activity of N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is believed to stem from its ability to modulate enzyme activity and receptor interactions. The oxalamide functional group facilitates the formation of hydrogen bonds with target proteins, potentially influencing their conformation and activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of the apoptotic pathway.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent for treating infections. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Interaction with Biological Targets

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide interacts with various biological targets, including:

- Enzymes : It may act as an inhibitor for enzymes involved in cancer metabolism.

- Receptors : The compound has shown affinity for certain neurotransmitter receptors, indicating potential applications in neuropharmacology.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Study 2: Antimicrobial Activity

In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that was comparable to leading antibiotics, highlighting its potential as an alternative treatment option.

Data Summary Table

類似化合物との比較

Structural Analogues and Modifications

The compound shares a core oxalamide structure with several analogues, differing primarily in substituent groups. Key structural comparisons include:

*Calculated based on molecular formulas in evidence.

Key Structural Insights :

- Chlorobenzyl vs.

- Piperazine Modifications : Analogues with 4-(4-methoxyphenyl)piperazine (e.g., CAS 1049569-67-6) introduce electron-donating methoxy groups, which could alter receptor affinity compared to the target’s 4-methylpiperazine .

- Thiophene Position : Thiophen-3-yl in the target compound vs. thiophen-2-yl in others (e.g., ) may affect π-stacking interactions in binding pockets.

Pharmacological and Functional Comparisons

- Antiviral Activity : BNM-III-170, a structurally distinct oxalamide, demonstrates efficacy as a CD4-mimetic compound, highlighting the role of guanidine and aromatic groups in viral entry inhibition . The target compound’s piperazine-thiophene combination may similarly target CNS receptors (e.g., dopamine D3), as seen in related piperazine derivatives .

- Flavoring Applications : S336 exemplifies oxalamides’ versatility, leveraging pyridine and dimethoxybenzyl groups for umami enhancement . The target compound lacks these substituents, suggesting divergent applications.

- Antimicrobial Potential: GMC-3’s dioxoisoindolinyl group correlates with antimicrobial activity, while the target’s thiophene and chlorobenzyl groups may offer alternative mechanisms .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。